Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate is a heterocyclic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and utility in organic synthesis. The chemical formula for Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate is C14H14BrN02, and it features a pyridine ring substituted with an ethyl ester and a bromophenyl group.
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in the pyridine ring. It is also categorized as a carboxylic acid derivative because of the carboxylate ester functional group present in its structure.
The synthesis of Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate can be achieved through several methods, primarily involving the functionalization of pyridine derivatives. One common approach is the alkylation of 2-methylpyridine with 4-bromobenzyl bromide in the presence of a base, followed by esterification with ethyl chloroformate.
Technical Details:
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate primarily relates to its biological activities. It may interact with various biological targets due to its structural features:
Relevant Data:
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate has several scientific uses:
Pyridine derivatives constitute a cornerstone of medicinal chemistry due to their inherent bioisosterism with benzene, improved aqueous solubility, and capacity for hydrogen bonding. The 2,6-disubstituted pyridine core in ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate provides a rigid planar structure that facilitates specific interactions with biological targets [9]. Recent studies highlight the significance of such scaffolds in developing inhibitors against bacterial targets, including Streptococcus pneumoniae FtsZ, where bicyclic heteroaromatic systems demonstrate enhanced target affinity [9]. The methyl group at the pyridine 2-position contributes steric modulation, while the 3-carboxylate enables derivatization or prodrug formation.
Table 1: Bioactive Pyridine Analogs with Structural Similarities
Compound | Molecular Formula | Key Structural Features | Reported Biological Activity |
---|---|---|---|
Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate | C₁₅H₁₄FNO₂ | Fluorophenyl substituent | Kinase inhibitor intermediate |
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | C₁₅H₁₄ClNO₂ | Chlorophenyl substituent | Antimicrobial precursor |
Ethyl 6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | C₁₆H₁₇NO₃ | Methoxyphenyl substituent | Photophysical applications |
Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate | C₁₇H₁₅BrN₂O₂S | Bromoimidazopyridine core | Narrow-spectrum anti-pneumococcal agent |
The strategic incorporation of bromine at the para-position of the phenyl ring enhances this scaffold’s utility in metal-catalyzed cross-coupling reactions, enabling rapid diversification into compound libraries for biological screening [6] [9]. Molecular modeling studies indicate that such bicyclic systems optimally occupy hydrophobic binding pockets in target proteins when separated by flexible linkages—a pharmacophore feature observed in clinical-stage FtsZ inhibitors like TXA707 [9].
The 4-bromophenyl moiety is not merely an inert aromatic system but a multifunctional pharmacophore that critically influences both physicochemical properties and target engagement. Bromine’s substantial atomic radius (1.12 Å) and polarizability create distinctive steric and electronic effects:
Table 2: Electronic and Physicochemical Properties of Halogenated Phenyl Analogs
Compound | Hammett Constant (σ) | logP | Melting Point (°C) |
---|---|---|---|
Ethyl 6-phenyl-2-methylpyridine-3-carboxylate | 0.00 | ~3.0 | 98-100 |
Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate | 0.06 | 2.8 | 98-100 |
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | 0.23 | 3.1 | 105-107 |
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | 0.23 | 3.4 | 112-114 |
The isosteric relationship between bromine and hydrophobic pharmacophores (e.g., methyl, trifluoromethyl) enables strategic bioisosteric replacement in lead optimization campaigns [4] [10]. Bromine’s role extends beyond passive substitution—recent studies on Streptococcus pneumoniae inhibitors reveal that bromine positioning significantly narrows antibacterial spectra by exploiting subtle differences in FtsZ protein binding pockets between bacterial species [9].
The ethyl ester moiety in ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate exemplifies a prodrug strategy that addresses multiple pharmaceutical development challenges:
Table 3: Prodrug Strategies Enabled by Ethyl Ester Functionality
Prodrug Approach | Chemical Transformation | Pharmaceutical Advantage |
---|---|---|
Passive Diffusion Enhancement | Ethyl ester intact | Increased logP (3.4 vs 2.1 for acid) |
Bioconversion | Hydrolysis to carboxylic acid | Site-specific activation in target tissues |
Polymer Conjugation | Ester aminolysis to amide-linked polymers | Controlled release formulations |
Structural Diversification | Transesterification to alternative alkyl esters | Fine-tuning of hydrolysis rates |
Contemporary prodrug design leverages this ester functionality to develop targeted antibacterial agents where the intact ester enhances bacterial cell penetration, followed by intracellular hydrolysis to the active acid form that disrupts FtsZ polymerization [9]. The strategic positioning at the pyridine 3-position optimizes steric accessibility for enzymatic hydrolysis while maintaining the planarity required for target engagement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: